molecular formula C13H12ClN3O2 B1680123 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide CAS No. 106410-13-3

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide

Cat. No.: B1680123
CAS No.: 106410-13-3
M. Wt: 277.70 g/mol
InChI Key: HEMNVSCJOZIBEQ-UHFFFAOYSA-N
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Description

NSC140873, also known as 2-glycineamide-5-chlorophenyl 2-pyrryl ketone, is a compound that has garnered attention for its potential therapeutic applications. It is primarily recognized as an inhibitor of the interaction between the transcription factors RUNX1 and core-binding factor subunit beta (CBFβ). This interaction is crucial in the pathogenesis of certain leukemias, making NSC140873 a promising candidate for leukemia treatment .

Preparation Methods

The synthesis of NSC140873 involves the reaction of 2-glycineamide-5-chlorophenyl with 2-pyrrole ketone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The compound is known to have an unstable structure and can spontaneously convert to a benzodiazepine derivative, Ro5-3335, in solution .

Industrial production methods for NSC140873 are not well-documented, likely due to its primary use in research settings. the synthesis process would involve scaling up the laboratory procedures while ensuring the stability and purity of the compound.

Chemical Reactions Analysis

NSC140873 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: NSC140873 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NSC140873 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of protein-protein interactions, particularly those involving transcription factors.

    Biology: The compound is utilized in studies related to hematopoiesis and leukemogenesis, given its ability to inhibit the RUNX1-CBFβ interaction.

    Medicine: NSC140873 shows potential in the treatment of leukemias that involve abnormalities in the RUNX1 and CBFβ genes. .

    Industry: While its industrial applications are limited, NSC140873 can be used in the development of new therapeutic agents targeting protein-protein interactions.

Mechanism of Action

NSC140873 exerts its effects by inhibiting the interaction between the transcription factors RUNX1 and CBFβ. This interaction is essential for the regulation of gene expression involved in hematopoiesis. By disrupting this interaction, NSC140873 can inhibit the proliferation of leukemia cells that rely on RUNX1-CBFβ signaling. The compound’s molecular targets include the DNA-binding domains of RUNX1 and CBFβ, which form a heterodimer for gene regulation .

Comparison with Similar Compounds

NSC140873 is unique in its ability to spontaneously convert to a benzodiazepine derivative, Ro5-3335, in solution. This property distinguishes it from other RUNX1-CBFβ interaction inhibitors. Similar compounds include:

These compounds share the ability to inhibit the RUNX1-CBFβ interaction but differ in their chemical structures and stability. NSC140873’s instability and conversion to Ro5-3335 add a layer of complexity to its use and study.

Properties

IUPAC Name

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMNVSCJOZIBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301064
Record name NSC140873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106410-13-3
Record name NSC140873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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